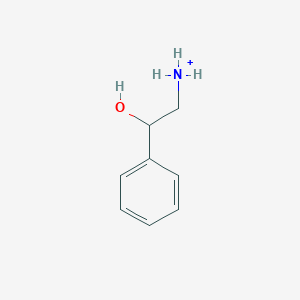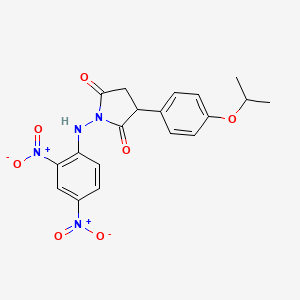
1-(2,4-Dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its popularity stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the significance of bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The discussion covers the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. The review is structured based on synthetic strategies used, either through ring construction from various precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives, emphasizing the role of stereoisomers in the biological profile of drug candidates (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, including pyrrolidine-2,5-diones, are highlighted for their wide-ranging applications as high-quality pigments and in various electronic devices like field-effect transistors and solar cells. This review encapsulates four decades of progress in synthesizing these dyes and understanding their reactivity, providing a critical comparison of various synthesis methods. The relationship between structure and optical properties is meticulously reviewed, noting significant changes in optical properties with chromophore extension, such as strong bathochromic shifts and increased two-photon absorption cross-sections. The synthesis's straightforward nature, combined with stability and high fluorescence quantum yield, underscores the continued interest in diketopyrrolopyrroles for future applications (Grzybowski & Gryko, 2015).
Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones Synthesis via Hybrid Catalysts
This review delves into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the pyrano[2,3-d]pyrimidin-2-one and 2,4-dione structures. These scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive bioavailability and synthetic applications. The review covers synthetic pathways employing a variety of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. The focus on hybrid catalyst applications aims to inspire further research in developing lead molecules utilizing these broad catalytic strategies (Parmar, Vala, & Patel, 2023).
Pyrrolidine-2,5-diones in Electronic Devices
The review explores π-conjugated organic donor–acceptor (D–A) type polymers, specifically highlighting the importance of diketopyrrolopyrrole (DPP)-based polymers and their analogs, such as isoDPP, BDP, and NDP. These polymers, due to their high-performance electron-deficient pigments, are potential candidates for electronic device applications. The synthesis, properties, and device performance of polymers containing these pigments are reviewed, suggesting that these polymers could outperform the DPP-based ones in electronic devices. The review aims to provide a theoretical framework for designing high-performance D–A type conjugated polymers (Deng et al., 2019).
Propriétés
Nom du produit |
1-(2,4-Dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C19H18N4O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O7/c1-11(2)30-14-6-3-12(4-7-14)15-10-18(24)21(19(15)25)20-16-8-5-13(22(26)27)9-17(16)23(28)29/h3-9,11,15,20H,10H2,1-2H3 |
Clé InChI |
MWQHYFBKDKJTSZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



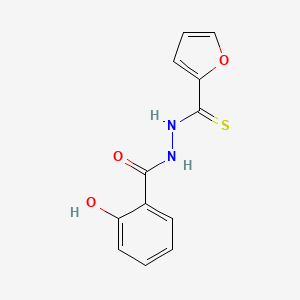
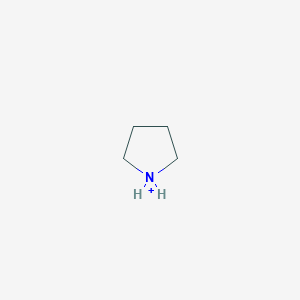

![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)


![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
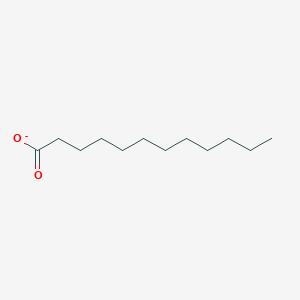
![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)
![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)
